molecular formula C17H18N4O2S2 B5110285 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide

Cat. No. B5110285
M. Wt: 374.5 g/mol
InChI Key: IQEKKKFHCVAONS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide, also known as QL-IX-55, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. QL-IX-55 is a thiadiazole-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide is believed to exert its effects through the inhibition of autophagy and the induction of apoptosis in cancer cells. The compound has been shown to activate the JNK pathway, leading to the activation of caspases and subsequent apoptosis. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide has also been shown to inhibit the activity of lysosomal proteases, leading to the accumulation of autophagosomes and the inhibition of autophagy.
Biochemical and Physiological Effects:
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide has been shown to induce apoptosis in cancer cells, including breast cancer, lung cancer, and pancreatic cancer cells. The compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide has been shown to induce the accumulation of autophagosomes and the inhibition of autophagy in cancer cells. The compound has also been shown to induce the activation of the JNK pathway and the subsequent activation of caspases.

Advantages and Limitations for Lab Experiments

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide has several advantages for use in lab experiments, including its ability to selectively induce apoptosis in cancer cells and its potential as a fluorescent probe for imaging of lysosomes and mitochondria. The compound also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

For N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide include the optimization of its synthesis method, the study of its potential as a therapeutic agent in the treatment of cancer and neurodegenerative diseases, and the development of new fluorescent probes based on its structure. Further studies are also needed to determine the safety and efficacy of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide in vivo and to identify potential drug targets for the compound.

Synthesis Methods

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide can be synthesized using various methods, including the reaction of 2-(2-quinolinylthio)butan-1-amine with 5-(methoxymethyl)-1,3,4-thiadiazole-2-thiol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting compound is then purified using column chromatography or recrystallization. Other methods of synthesis include the reaction of 2-(2-quinolinylthio)butan-1-amine with 5-(chloromethyl)-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine.

Scientific Research Applications

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide has shown potential applications in scientific research, including its use as a fluorescent probe for imaging of lysosomes and mitochondria, as well as its use in the study of autophagy and cancer cell death. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide has also been studied for its potential as a therapeutic agent in the treatment of cancer and neurodegenerative diseases.

properties

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-quinolin-2-ylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S2/c1-3-13(16(22)19-17-21-20-15(25-17)10-23-2)24-14-9-8-11-6-4-5-7-12(11)18-14/h4-9,13H,3,10H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEKKKFHCVAONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)COC)SC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-quinolin-2-ylsulfanylbutanamide

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